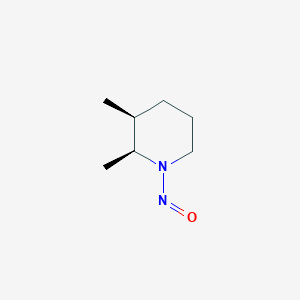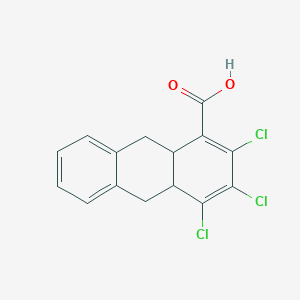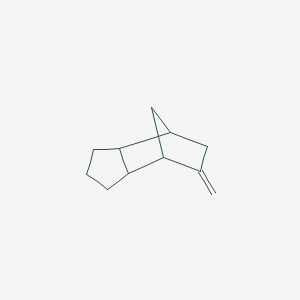
Rubidium(1+);vanadium;hexafluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rubidium(1+);vanadium;hexafluoride is a compound consisting of rubidium ions (Rb^+), vanadium, and hexafluoride ions (F_6^−)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of rubidium(1+);vanadium;hexafluoride typically involves the reaction of rubidium fluoride (RbF) with vanadium hexafluoride (VF_6). The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The general reaction can be represented as: [ \text{RbF} + \text{VF}_6 \rightarrow \text{RbVF}_6 ]
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using high-purity reactants and advanced equipment to maintain the required reaction conditions. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions: Rubidium(1+);vanadium;hexafluoride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The hexafluoride ions can be substituted with other ligands under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., oxygen, chlorine), reducing agents (e.g., hydrogen, metals), and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce higher oxidation state vanadium compounds, while reduction may yield lower oxidation state vanadium compounds.
Aplicaciones Científicas De Investigación
Rubidium(1+);vanadium;hexafluoride has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Studied for its potential biological effects and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including its role in drug delivery systems.
Industry: Utilized in the production of advanced materials and as a component in specialized industrial processes.
Mecanismo De Acción
The mechanism of action of rubidium(1+);vanadium;hexafluoride involves its interaction with molecular targets and pathways. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy. It may also interact with biological molecules, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Cesium(1+);vanadium;hexafluoride (CsVF_6): Similar in structure but with cesium instead of rubidium.
Potassium(1+);vanadium;hexafluoride (KVF_6): Similar in structure but with potassium instead of rubidium.
Uniqueness: Rubidium(1+);vanadium;hexafluoride is unique due to the specific properties imparted by the rubidium ion. These properties may include differences in reactivity, stability, and interaction with other molecules compared to similar compounds with different cations.
Propiedades
Número CAS |
63774-72-1 |
|---|---|
Fórmula molecular |
F6RbV-5 |
Peso molecular |
250.400 g/mol |
Nombre IUPAC |
rubidium(1+);vanadium;hexafluoride |
InChI |
InChI=1S/6FH.Rb.V/h6*1H;;/q;;;;;;+1;/p-6 |
Clave InChI |
CXJNYMLKMCEEAA-UHFFFAOYSA-H |
SMILES canónico |
[F-].[F-].[F-].[F-].[F-].[F-].[V].[Rb+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


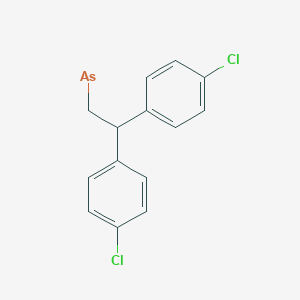
![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dipropylacetamide)](/img/structure/B14496456.png)
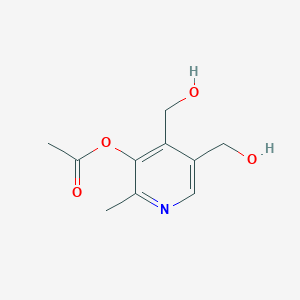
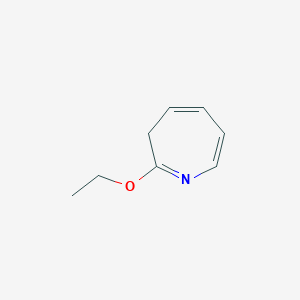
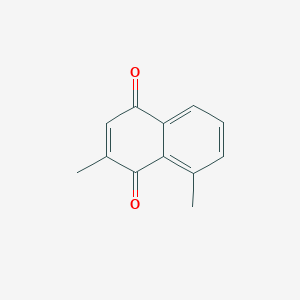
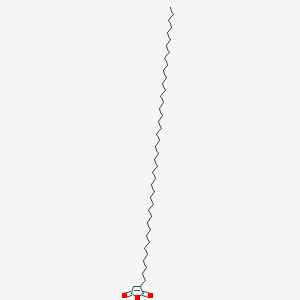
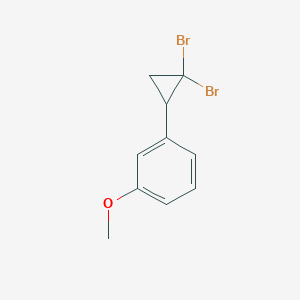
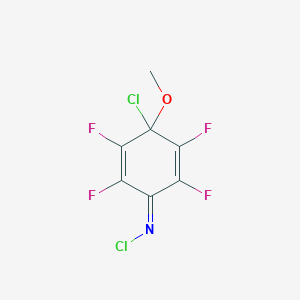

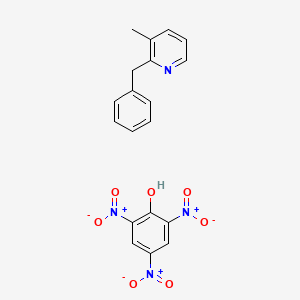
![2,2'-[(2-Nitrophenyl)methylene]bis(5-ethylfuran)](/img/structure/B14496512.png)
